

Technical Guide: Caspofungin-d4 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for **Caspofungin-d4**. **Caspofungin-d4**, a deuterated analog of the potent antifungal agent Caspofungin, serves as an essential internal standard for pharmacokinetic and metabolic studies. This document outlines the key analytical data, detailed experimental protocols for its characterization, and the biological pathway of its non-deuterated counterpart.

Core Data Presentation

The quantitative data typically presented in a Certificate of Analysis for **Caspofungin-d4** is summarized below. These specifications are crucial for ensuring the quality, identity, and purity of the compound for research and development purposes.



Parameter	Specification	Typical Value
Identity	Matches the structure of Caspofungin-d4	Confirmed by ¹H-NMR and MS
Purity (HPLC)	≥ 98%	99.5%
Isotopic Purity	Deuterium incorporation ≥ 98%	99.2% (d4)
Molecular Formula	C52H84D4N10O15	C52H84D4N10O15
Molecular Weight	1099.36 g/mol (for the free base)	1099.4 g/mol
Appearance	White to off-white solid	Conforms
Solubility	Soluble in methanol and water	Conforms
Residual Solvents	Meets USP <467> requirements	<0.1% Methanol, <0.5% Water

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are intended to be a reference for researchers to understand and potentially replicate the characterization of **Caspofungin-d4**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Caspofungin-d4** and to detect any related substances or impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).



Gradient Program:

■ 0-5 min: 95% A, 5% B

■ 5-25 min: Linear gradient to 40% A, 60% B

25-30 min: Hold at 40% A, 60% B

30-31 min: Linear gradient back to 95% A, 5% B

31-35 min: Re-equilibration at 95% A, 5% B

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

· Detection Wavelength: 220 nm

Injection Volume: 10 μL

• Sample Preparation: Dissolve an accurately weighed amount of **Caspofungin-d4** in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Mass spectrometry is employed to confirm the molecular weight of **Caspofungin-d4** and to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI (+)
- Scan Mode: Full scan from m/z 200 to 1500
- Source Parameters:
 - Capillary Voltage: 3.5 kV



Cone Voltage: 40 V

Source Temperature: 120°C

Desolvation Temperature: 350°C

Desolvation Gas Flow: 800 L/hr

• Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer. Alternatively, a direct infusion of the sample prepared for HPLC analysis can be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of **Caspofungin-d4** by analyzing the chemical shifts and coupling constants of its protons.

• Instrumentation: A 400 MHz or higher NMR spectrometer.

Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).

 Sample Concentration: 5-10 mg of Caspofungin-d4 dissolved in 0.5-0.7 mL of deuterated solvent.

Acquisition Parameters:

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

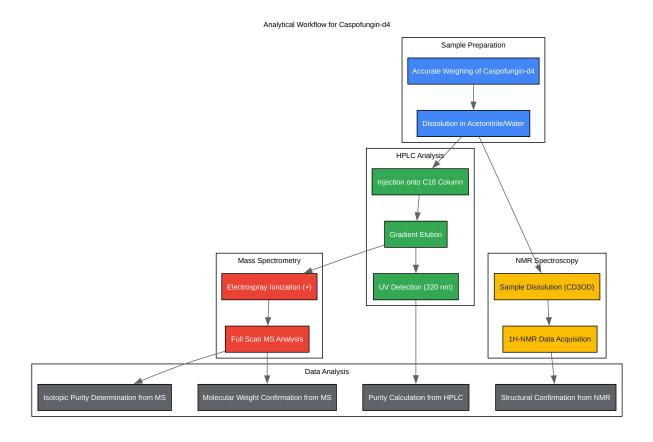
Pulse Width: 90°

 Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. The resulting spectrum is compared to a reference spectrum of Caspofungin to confirm the structure, with the absence of signals corresponding to the deuterated positions.



Mandatory Visualizations

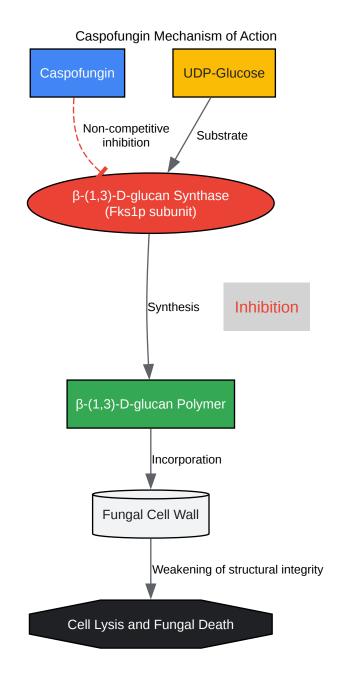
The following diagrams illustrate the analytical workflow for **Caspofungin-d4** and the biological mechanism of action of its non-deuterated counterpart.



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Caption: Experimental workflow for the analysis of Caspofungin-d4.





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Caption: Signaling pathway of Caspofungin's antifungal action.[1][2][3]

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